molecular formula C18H37NO2 B14267095 2-Aminooctadec-8-ene-1,3-diol CAS No. 138847-31-1

2-Aminooctadec-8-ene-1,3-diol

Cat. No.: B14267095
CAS No.: 138847-31-1
M. Wt: 299.5 g/mol
InChI Key: QFTGJVWBKDHFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminooctadec-8-ene-1,3-diol is a type of sphingoid base, which is a category of amino alcohols. These compounds are integral components of sphingolipids, which play crucial roles in cell structure and signaling. Sphingoid bases, including this compound, are found in various organisms, including plants, animals, and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminooctadec-8-ene-1,3-diol typically involves the condensation of serine with palmitoyl-CoA to form 3-ketodihydrosphingosine. This intermediate is then reduced by a NADPH-dependent reductase to produce dihydrosphingosine.

Industrial Production Methods

the general approach involves large-scale synthesis using the same biochemical pathways as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminooctadec-8-ene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Aminooctadec-8-ene-1,3-diol has several scientific research applications:

Mechanism of Action

2-Aminooctadec-8-ene-1,3-diol exerts its effects primarily through its role in sphingolipid metabolism. It acts as a precursor to ceramides, which are crucial for cell membrane integrity and signaling. The compound interacts with various enzymes and receptors involved in sphingolipid pathways, influencing processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminooctadec-8-ene-1,3-diol is unique due to its specific double bond position at the 8th carbon, which distinguishes it from other sphingoid bases like sphingosine and phytosphingosine. This unique structure imparts distinct biological activities and interactions within sphingolipid metabolism .

Properties

CAS No.

138847-31-1

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-aminooctadec-8-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,17-18,20-21H,2-9,12-16,19H2,1H3

InChI Key

QFTGJVWBKDHFND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCC(C(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.